molecular formula C14H12O2 B122867 (9S,10S)-9,10-dihydrophenanthrene-9,10-diol CAS No. 572-41-8

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol

Cat. No. B122867
CAS RN: 572-41-8
M. Wt: 212.24 g/mol
InChI Key: MFXNBQWUTDDOKE-KBPBESRZSA-N
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Description

"(9S,10S)-9,10-dihydroxyoctadecanoate, also known as (S,S)-9,10-dihydroxystearic acid or (9S,10S)-dihydroxystearate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Hexahydrocannabinol (HHC) can be prepared by hydrogenating Δ8-THC or Δ9-THC with hydrogen and a metal catalyst such as palladium on charcoal or Adams’ catalyst . The resulting diastereomers differ in psychoactivity . Another example is the synthesis of lappaconitione sulphate, which was carried out by adding lappaconitine and sulphuric acid into distilled water .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like the LIPID MAPS Structure Database . These databases provide information about the molecular formula, exact mass, and other physicochemical properties. They also provide 3D models of the molecules .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of Δ8-THC or Δ9-THC with hydrogen and a metal catalyst results in Hexahydrocannabinol (HHC) with a new stereogenic center at C-9 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like the LIPID MAPS Structure Database . These databases provide information about the molecular formula, exact mass, and other physicochemical properties .

Scientific Research Applications

Marine-Derived Fungi and Anthraquinones : Anthraquinones and their derivatives, which are structurally related to dihydrophenanthrenes, have been extensively studied for their diverse biological activities. Marine-derived fungi have been identified as a rich source of anthraquinones with potential pharmaceutical applications, including antimicrobial and cytotoxic effects (Fouillaud et al., 2016). This suggests that compounds like (9S,10S)-9,10-dihydrophenanthrene-9,10-diol could also have significant biological activities and applications in drug discovery.

Biological Production of Diols : Research on the microbial production of diols, such as 1,3-propanediol, highlights the industrial and biotechnological significance of diol compounds. These studies focus on optimizing production processes and downstream processing, indicating the potential for (9S,10S)-9,10-dihydrophenanthrene-9,10-diol to be produced and purified for various applications (Xiu & Zeng, 2008).

Chemical Carcinogenesis Research : The effects of certain carcinogens in experimental models have been studied, providing insights into the mechanisms of chemical carcinogenesis and the potential for compounds like (9S,10S)-9,10-dihydrophenanthrene-9,10-diol to be used in research aimed at understanding and mitigating these effects (Sabes, Chaudhry, & Gorlin, 1963).

Flame Retardants and Material Science : The development of halogen-free flame retardants, including those based on phosphorus compounds, highlights the importance of research into new materials with enhanced safety profiles. (9S,10S)-9,10-dihydrophenanthrene-9,10-diol could potentially contribute to the development of new materials with specific properties, such as flame retardancy or thermal stability (Levchik & Weil, 2006).

Synthesis and Applications of Heterocyclic Compounds : The synthesis and applications of 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, underscore the significance of heterocyclic chemistry in developing new drugs and materials. This suggests a potential research direction for (9S,10S)-9,10-dihydrophenanthrene-9,10-diol in the synthesis of novel organic compounds with wide-ranging applications (Sohal, 2021).

Safety And Hazards

The safety and hazards of similar compounds are not well defined. For instance, the safety data for a compound with a similar structure, 5443-16-3, is not available .

Future Directions

The future directions of research on similar compounds could involve further investigation into their biological activities. For instance, the Gene Ontology term “10-hydroxy-9-(phosphonooxy)octadecanoate phosphatase activity” suggests potential future research directions .

properties

IUPAC Name

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNBQWUTDDOKE-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9S,10S)-9,10-dihydrophenanthrene-9,10-diol

CAS RN

572-41-8
Record name trans-9,10-Dihydroxy-9,10-dihydrophenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediol, 9,10-dihydro- (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9S,10S)-9,10-dihydrophenanthrene-9,10-diol
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